molecular formula C8H5ClN2O B3200692 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1019020-44-0

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3200692
CAS No.: 1019020-44-0
M. Wt: 180.59 g/mol
InChI Key: ZQIJAQREDVJOGP-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a chlorine substituent at the 7-position and an aldehyde group at the 3-position. The aldehyde group serves as a reactive site for further derivatization, enabling the synthesis of diverse analogs with tailored properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIJAQREDVJOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its derivatives have been shown to inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with key analogs:

Halogen-Substituted Analogs
Compound Name Substituent Position Key Features Biological Activity (IC50/MIC) Reference
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde 6-F, 3-CHO Synthesized into oxazole derivatives; strong urease inhibition. IC50 = 5.68 ± 1.66 μM (4i analog)
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde 6-Cl, 3-CHO Similar scaffold; higher lipophilicity due to Cl vs. F. Not reported in evidence.
7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 7-CH3, 3-CHO Methyl group reduces electronegativity; may alter binding interactions. No activity data provided.
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 7-CF3, 3-COOH Strong electron-withdrawing CF3 group; carboxylic acid enhances solubility. Predicted pKa = -0.95

Key Observations :

  • However, the 6-F analog’s superior urease inhibition (IC50 ~5 μM) suggests positional sensitivity .
  • Lipophilicity : Chlorine increases lipophilicity vs. fluorine, which may affect membrane permeability and bioavailability .
Derivatives with Modified Functional Groups
Compound Class Parent Scaffold Structural Modification Activity Highlights Reference
Imidazopyridine-oxazole hybrids (4a-p) 6-F, 3-CHO Oxazole ring fused at 6-position. IC50 = 5.68–10.45 μM (urease inhibition)
3-Imidazo[1,2-a]pyridinylpropenones 2-substituted, 3-CHO Claisen-Schmidt condensation with ketones. MIC = 41.98 μM (Candida albicans)
Chalcone derivatives 2-Ph, 3-CHO Conjugated α,β-unsaturated ketone system. IR bands: C=O (1685–1600 cm⁻¹)

Key Observations :

  • Aldehyde Reactivity : The 3-CHO group in this compound enables condensation reactions (e.g., with amines or ketones) to generate bioactive derivatives, similar to 6-fluoro and 2-phenyl analogs .
  • Antifungal Potential: Propenone derivatives (MIC ~42 μM) suggest that chloro-substituted analogs could exhibit comparable activity if tested .

Structural-Activity Relationships (SAR)

  • Positional Effects :
    • Substitution at the 6- or 7-position significantly impacts bioactivity. For example, 6-F/6-Cl derivatives show urease inhibition, while 7-substituted analogs remain understudied .
    • The 3-CHO group is critical for further functionalization; replacing it with carboxylic acid (e.g., 7-CF3-COOH) alters solubility and binding .
  • Hydrogen-bond donors (-OH) in oxazole hybrids improve urease inhibition, suggesting that 7-Cl derivatives could benefit from similar modifications .

Biological Activity

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H5_5ClN2_2O
  • Molecular Weight : Approximately 196.59 g/mol
  • Structural Features : The compound features an imidazo[1,2-a]pyridine ring with a carbonyl group at the 3-position, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains and fungi.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may play a role in reducing inflammation markers.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Bacillus cereus12
Aspergillus niger20

These results indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Inhibition Rates : Up to 70% at concentrations of 25 µM after 48 hours of treatment.

These findings suggest that the compound may interfere with cellular pathways involved in cancer progression .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets, including:

  • DNA and RNA Synthesis Inhibition : Potentially disrupting nucleic acid synthesis in pathogens and cancer cells.
  • Enzyme Inhibition : Targeting enzymes involved in inflammatory processes or tumor growth.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound. For example:

  • Synthesis Methods : Various synthetic routes have been developed to obtain this compound efficiently, often involving Vilsmeier-Haack reactions or other condensation techniques .
  • Comparative Studies : Research comparing this compound to structurally similar derivatives has shown that modifications at different positions can enhance or diminish its biological activity. For instance, altering the chlorine substituent can lead to variations in antimicrobial potency .

Q & A

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve intramolecular interactions, such as H-bonding between the carbaldehyde group and peri-H atoms (e.g., C=O···H-5 distances of ~2.4 Å observed in analogs) . Complementary techniques include IR spectroscopy (C=O stretch at ~1685 cm⁻¹) and NMR (aldehyde proton at δ ~9.8–10.2 ppm) .

Q. What preliminary biological activities are associated with imidazo[1,2-a]pyridine-3-carbaldehyde derivatives?

  • Methodological Answer : Structural analogs exhibit antimicrobial and antitumor activity. For instance, 6-methyl derivatives show moderate antitumor activity, while methoxy-substituted analogs interact with kinases . Initial screening should involve in vitro assays (e.g., cytotoxicity against cancer cell lines or bacterial growth inhibition) paired with solubility studies to assess bioavailability .

Q. How does the carbaldehyde group influence reactivity in downstream functionalization?

  • Methodological Answer : The aldehyde moiety enables condensation reactions (e.g., Schiff base formation with amines) and nucleophilic additions. For example, refluxing with p-anisidine in methanol yields imine derivatives . Solvent choice (e.g., PEG-400) and catalytic acids (e.g., glacial acetic acid) enhance reaction efficiency .

Advanced Research Questions

Q. How do substituent variations at the 2- and 7-positions affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at position 7) enhance metabolic stability, while methoxy groups improve receptor binding. Systematic substitution (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) and comparative bioassays are recommended . For example, 6-methyl-2-(4-methylphenyl) analogs show distinct kinase inhibition profiles .

Q. What experimental designs validate the role of the 7-chloro substituent in bioactivity?

  • Methodological Answer : Synthesize chloro-free analogs (e.g., 7-H or 7-methyl) and compare bioactivity via dose-response assays. Use isothermal titration calorimetry (ITC) to measure binding affinities toward target proteins . Molecular docking studies can further elucidate steric/electronic effects of the chloro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
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7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.